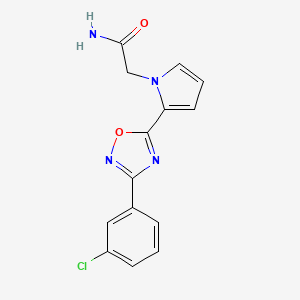
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a similar compound, 2-Chloro-N-(3-chlorophenyl)acetamide, has been reported. It has an empirical formula of C8H7Cl2NO and a molecular weight of 204.05 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Chloro-N-(3-chlorophenyl)acetamide, have been reported. It is a solid with a molecular weight of 204.05 .Applications De Recherche Scientifique
Anticonvulsant Activity
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity. The compounds were designed as analogs of active pyrrolidine-2,5-diones, showing effectiveness in standard maximal electroshock and subcutaneous pentylenetetrazole screens in animal models of epilepsy. Some compounds showed notable activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy. The most potent derivative demonstrated moderate binding to neuronal voltage-sensitive sodium channels (Kamiński et al., 2015).
Angiotensin II Receptor Antagonism
N-phenyl-1H-pyrrole derivatives, similar in structure to the subject compound, have been investigated as novel AT1-selective angiotensin II receptor antagonists. Utilizing computer-assisted modeling and innovative synthetic procedures, compounds with potent antagonistic activity were developed. These antagonists demonstrated efficacy in rat models, indicating their potential for treating conditions like hypertension (Bovy et al., 1993).
H1-Antihistaminic Agents
Novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones were synthesized and tested for in vivo H1-antihistaminic activity. These compounds provided significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as the most active in the series, offering potential as a lead molecule for a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).
H3-Receptor Antagonism
A compound structurally related to the subject compound, FUB 181, a novel histamine H3-receptor antagonist, demonstrated significant effects on learning and memory in animal models. The compound ameliorated learning deficits, suggesting its potential application in the treatment of dementia or cognitive disorders (Onodera et al., 1998).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of this compound are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system.
Mode of Action
The compound interacts with its targets, the neuronal voltage-sensitive sodium and L-type calcium channels, leading to changes in the electrical activity of the neuron . This interaction can modulate the flow of sodium and calcium ions, which in turn can affect the excitability of the neuron.
Biochemical Pathways
The compound’s interaction with sodium and calcium channels can affect various biochemical pathways. For instance, the modulation of calcium ion flow can influence pathways related to neurotransmitter release, as calcium ions are essential for this process . .
Result of Action
The compound has shown potential anticonvulsant and analgesic effects . Its interaction with sodium and calcium channels could lead to a decrease in neuronal excitability, which might help control seizures. Additionally, its potential analgesic effects could be due to its influence on pain signaling pathways, although the exact mechanisms are still under investigation.
Propriétés
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-4-1-3-9(7-10)13-17-14(21-18-13)11-5-2-6-19(11)8-12(16)20/h1-7H,8H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDPDXPCWKSKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

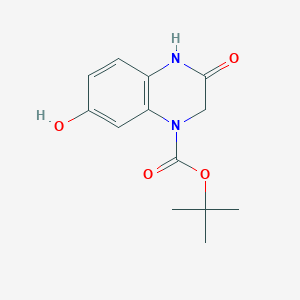

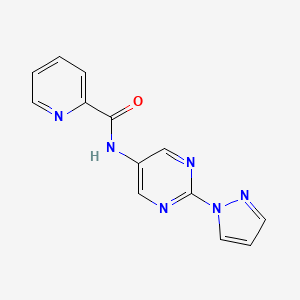
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)
![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)
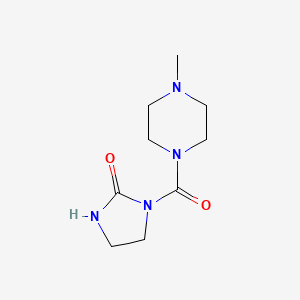
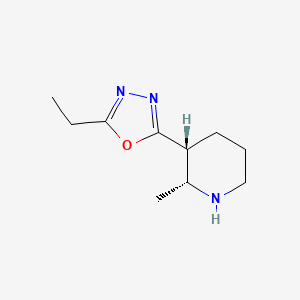

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)
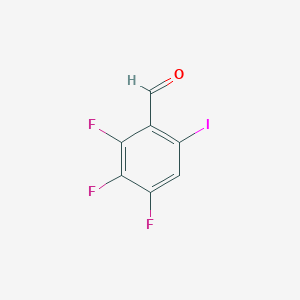
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)